molecular formula C18H23F3N2O3 B049895 N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone CAS No. 113215-69-3

N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone

Cat. No. B049895
M. Wt: 372.4 g/mol
InChI Key: MZNXJCZDQRNGRC-GJZGRUSLSA-N
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Description

“N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone” is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The structures of the hemiketal adducts of Ser 195 in chymotrypsin with N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone (AcLF-CF3) were determined to 1.4-1.5 A by X-ray crystallography .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .


Molecular Structure Analysis

The crystal structure of gamma chymotrypsin with N-acetyl-leucil-phenylalanine aldehyde bound at the active site has been determined . The structures confirm those previously reported at 1.8-2.1 A . The 2.6 A spacings between Ndelta1 of His 57 and Odelta1 of Asp 102 are confirmed at 1.3 A resolution, consistent with the low-barrier hydrogen bonds (LBHBs) between His 57 and Asp 102 postulated on the basis of spectroscopy and deuterium isotope effects .


Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .


Physical And Chemical Properties Analysis

The average weight of “N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone” is 372.382 . The monoisotopic weight is 372.166077227 . The chemical formula is C18H23F3N2O3 .

Safety And Hazards

The safety and hazards information for “N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone” is not available .

Future Directions

The future directions of “N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone” are not available .

properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-11(2)9-15(22-12(3)24)17(26)23-14(16(25)18(19,20)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H,22,24)(H,23,26)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNXJCZDQRNGRC-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150325
Record name N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone

CAS RN

113215-69-3
Record name N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113215693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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